4-(4-氯苄基)-N-(4-异丙基苄叉)-1-哌嗪胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

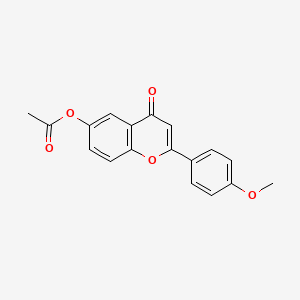

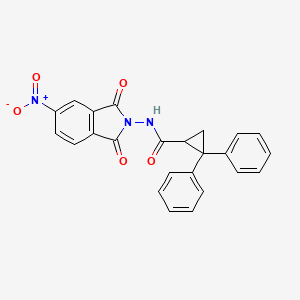

4-(4-chlorobenzyl)-N-(4-isopropylbenzylidene)-1-piperazinamine is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry. Although the exact compound was not directly found in the search, several related compounds with similar structural features have been synthesized and evaluated for their biological activities, indicating a broad interest in this class of chemicals.

Synthesis Analysis

The synthesis of related piperazine derivatives involves multiple steps, including nucleophilic substitution, reduction, and sometimes complex formation reactions. For example, the preparation of 1-(4-chlorophenyl)phenyl methyl piperazine, a key intermediate in various syntheses, involves reduction with zinc dust, bromination, and reaction with anhydrous piperazine under optimized conditions to achieve high yields and purity (Dong Chuan-min, 2014).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are commonly used techniques for determining the molecular structure of piperazine derivatives. These methods provide detailed information on the spatial arrangement of atoms within the molecule and can reveal intricate details such as bond lengths, angles, and conformational preferences. For example, the crystal structure of a Schiff base derived from piperazine showed specific hydrogen bonding patterns and crystal packing, highlighting the importance of structural analysis in understanding the properties of these compounds (R. Xu et al., 2012).

Chemical Reactions and Properties

Piperazine derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. These reactions can include alkylation, acylation, and the formation of Schiff bases, among others. The chemical properties of these compounds are influenced by the nature of substituents on the piperazine ring and the presence of other functional groups in the molecule. For instance, the synthesis and biological evaluation of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor demonstrate the complex interplay between structure and activity in this class of compounds (R. Romagnoli et al., 2008).

科学研究应用

抗菌活性

已合成并表征了含有哌嗪环的化合物,类似于 4-(4-氯苄基)-N-(4-异丙基苄叉)-1-哌嗪胺,以了解其抗菌活性。例如,含有哌嗪环的双-席夫碱的制备和表征显示出对多种细菌菌株的显着抗菌活性,如大肠杆菌、金黄色葡萄球菌和枯草芽孢杆菌 (R. Xu 等,2018)。这突显了哌嗪衍生物在开发新的抗菌剂方面的潜力。

抗癌活性

1-(4-取代苯甲酰基)-4-(4-氯苯甲基)哌嗪衍生物的设计和合成已显示出对多种癌细胞系具有显着的细胞毒性,包括肝癌、乳腺癌、结肠癌、胃癌和子宫内膜癌细胞系 (M. Yarim 等,2012)。这些发现表明哌嗪衍生物在癌症治疗中的潜力,为开发新的化疗剂提供了途径。

抗菌活性

包含哌嗪部分的新型 1,2,4-三唑衍生物的合成已显示出对多种微生物的抗菌活性。其中一些化合物表现出良好至中等活性,表明它们在对抗微生物感染方面很有用 (H. Bektaş 等,2010)。

抗抑郁和抗焦虑应用

哌嗪衍生物具有中枢药理活性,主要通过激活单胺通路。已探索这些化合物治疗抑郁症和焦虑症等疾病的治疗应用。例如,苄基哌嗪是一种已被研究其兴奋和欣快作用的原型,表明其中枢神经系统活性 (A. F. Brito 等,2018)。

属性

IUPAC Name |

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-propan-2-ylphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3/c1-17(2)20-7-3-18(4-8-20)15-23-25-13-11-24(12-14-25)16-19-5-9-21(22)10-6-19/h3-10,15,17H,11-14,16H2,1-2H3/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZNSZNNNXAQAG-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorobenzyl)-N-(4-isopropylbenzylidene)-1-piperazinamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-methyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5536266.png)

![8-(2-furoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536289.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)

![(3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5536309.png)

![4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)

![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)

![N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5536349.png)

![N,N-dimethyl-2-(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5536351.png)

![9-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5536355.png)